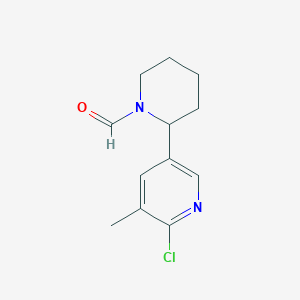

2-(6-Chloro-5-methylpyridin-3-yl)piperidine-1-carbaldehyde

Description

2-(6-Chloro-5-methylpyridin-3-yl)piperidine-1-carbaldehyde is a heterocyclic compound featuring a piperidine ring substituted with a carbaldehyde group and a pyridine moiety containing chloro (-Cl) and methyl (-CH₃) substituents. The chloro and methyl groups enhance lipophilicity and steric effects, which may influence binding affinity in biological systems, while the aldehyde group offers reactivity for further derivatization (e.g., Schiff base formation) .

Properties

Molecular Formula |

C12H15ClN2O |

|---|---|

Molecular Weight |

238.71 g/mol |

IUPAC Name |

2-(6-chloro-5-methylpyridin-3-yl)piperidine-1-carbaldehyde |

InChI |

InChI=1S/C12H15ClN2O/c1-9-6-10(7-14-12(9)13)11-4-2-3-5-15(11)8-16/h6-8,11H,2-5H2,1H3 |

InChI Key |

ZRIKKAMWHLXFOT-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CN=C1Cl)C2CCCCN2C=O |

Origin of Product |

United States |

Preparation Methods

Chlorination and Methyl Group Positioning

The chloro and methyl groups at positions 6 and 5, respectively, are introduced during the synthesis of the nitro precursor. For example, 2-chloro-3-methyl-5-nitropyridine is synthesized via nitration of 2-chloro-3-methylpyridine, though specific details are omitted in available literature.

Formylation of the Piperidine Nitrogen

The final step involves introducing the carbaldehyde group at the piperidine’s nitrogen. The Vilsmeier-Haack reaction, optimized in patent EP1346984B1, offers a robust method:

-

Reagent Preparation : A 1:1 molar ratio of dimethylformamide (DMF) and diphosgene (or triphosgene) forms the Vilsmeier reagent at 4°C.

-

Reaction Conditions : The intermediate 3-(piperidin-2-yl)-6-chloro-5-methylpyridine is treated with the Vilsmeier reagent at 75°C for 5 hours, followed by ice-water quenching and methylene chloride extraction.

-

Yield : This method achieves up to 92% yield for analogous pyridine carbaldehydes, suggesting comparable efficiency for the piperidine derivative.

Alternative Pathways and Comparative Analysis

Reductive Amination Approach

An alternative route involves reductive amination of 6-chloro-5-methylpyridine-3-carbaldehyde with glutaraldehyde:

-

Schiff Base Formation : Reacting the aldehyde with 1,5-diaminopentane forms an imine intermediate.

-

Cyclization : Reduction with NaBH or H/Pd-C yields the piperidine ring. However, this method risks over-reduction or incomplete cyclization.

Oxidative Methods

TEMPO-mediated oxidation of 2-(6-chloro-5-methylpyridin-3-yl)piperidine-1-methanol, synthesized via hydroxymethylation of the piperidine nitrogen, could yield the carbaldehyde. This approach, adapted from CN101906068A, uses sodium hypochlorite (pH 9.5) and TEMPO catalyst (0.5–1.5 mol%) at -10°C to 25°C.

Challenges and Optimization Strategies

-

Steric Hindrance : Piperidine’s larger ring size compared to pyrrolidine may slow nucleophilic substitution, requiring longer reaction times or polar aprotic solvents (e.g., DMF, DMSO).

-

Oxidation Selectivity : Ensuring the aldehyde forms exclusively on the piperidine nitrogen demands precise control of Vilsmeier reagent stoichiometry and temperature.

-

Purification : Chromatographic purification on silica gel is often necessary to isolate the final product from byproducts like phosphorylated intermediates.

Industrial-Scale Considerations

Patent CN101906068A highlights scalable processes using trichloroisocyanuric acid for chlorination and TEMPO for oxidation, minimizing toxic byproducts. Key factors include:

Chemical Reactions Analysis

Types of Reactions: 2-(6-Chloro-5-methylpyridin-3-yl)piperidine-1-carbaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Common nucleophiles include amines, thiols, and alkoxides, often in the presence of a base.

Major Products Formed:

Oxidation: 2-(6-Chloro-5-methylpyridin-3-yl)piperidine-1-carboxylic acid.

Reduction: 2-(6-Chloro-5-methylpyridin-3-yl)piperidine-1-methanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In synthetic organic chemistry, 2-(6-Chloro-5-methylpyridin-3-yl)piperidine-1-carbaldehyde serves as an intermediate for synthesizing more complex organic molecules. It can undergo various reactions such as oxidation to form carboxylic acids, reduction to alcohols, and substitution reactions involving the chlorine atom on the pyridine ring.

Common Reactions:

- Oxidation: Converts to 2-(6-Chloro-5-methylpyridin-3-yl)piperidine-1-carboxylic acid.

- Reduction: Produces 2-(6-Chloro-5-methylpyridin-3-yl)piperidine-1-methanol.

- Substitution: Yields various derivatives depending on the nucleophile used.

Biology

The compound has shown potential in biological applications, particularly in medicinal chemistry. Its unique structure allows it to interact with specific enzymes and receptors, making it a candidate for enzyme inhibition studies and receptor binding research.

Key Biological Activities:

- Enzyme Inhibition: It may inhibit enzymes involved in metabolic pathways, potentially aiding in the treatment of conditions like carcinoid syndrome .

Case Study: Research indicates that derivatives of this compound can effectively inhibit target enzymes related to serotonin metabolism, which is crucial for managing serotonin-related disorders .

Industry

In industrial applications, this compound is utilized in producing specialty chemicals and materials with specific properties. Its unique chemical characteristics make it suitable for developing new materials with enhanced functionalities.

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

Antiviral Activity: A study explored related compounds' antiviral properties against viruses like HSV and VSV, suggesting that modifications in the piperidine scaffold could enhance activity .

Enzyme Interaction Studies: Research focusing on enzyme inhibitors has shown that derivatives of this compound can effectively inhibit target enzymes involved in serotonin metabolism .

Comparative Analysis: The piperidine variant has demonstrated distinct reactivity patterns compared to similar compounds due to structural differences that influence binding interactions .

Mechanism of Action

The mechanism of action of 2-(6-Chloro-5-methylpyridin-3-yl)piperidine-1-carbaldehyde depends on its specific application. In medicinal chemistry, it may act as an inhibitor or modulator of specific enzymes or receptors. The molecular targets and pathways involved can vary, but the presence of the chlorinated pyridine ring and the piperidine moiety often play a crucial role in its biological activity.

Comparison with Similar Compounds

Structural and Functional Group Analysis

| Compound Name | CAS Number | Molecular Formula | Key Functional Groups | Molecular Weight (g/mol) |

|---|---|---|---|---|

| 2-(6-Chloro-5-methylpyridin-3-yl)piperidine-1-carbaldehyde | N/A | C₁₂H₁₃ClN₂O | Aldehyde, pyridine (Cl, CH₃) | ~236.7 (calculated) |

| Piperidine-1-Carbaldehyde | 2591-86-8 | C₆H₁₁NO | Aldehyde, piperidine | 113.16 |

| Piperazinyl Pyrimidine | 20980-22-7 | C₈H₁₂N₄ | Pyrimidine, piperazine | 164.21 |

| Piperidine | 110-89-4 | C₅H₁₁N | Piperidine | 85.15 |

| N-[4-(Piperidine-4-carbonyl)-phenyl]-acetamide | 124035-23-0 | C₁₄H₁₈N₂O₂ | Amide, phenyl, piperidine-carbonyl | 246.31 |

Key Observations :

- Aldehyde Reactivity : Both the target compound and piperidine-1-carbaldehyde (CAS 2591-86-8) contain an aldehyde group, enabling nucleophilic additions or condensations. However, the target’s pyridine substituents may sterically hinder reactions compared to the simpler piperidine-1-carbaldehyde .

- Substituent Effects : The chloro and methyl groups on the pyridine ring distinguish the target compound from unsubstituted analogs, likely increasing metabolic stability and lipophilicity compared to piperidine alone (CAS 110-89-4) .

- Heterocyclic Diversity : Piperazinyl pyrimidine (CAS 20980-22-7) replaces pyridine with pyrimidine, altering hydrogen-bonding capacity and electronic properties, which could affect receptor binding in medicinal chemistry contexts .

Physicochemical Properties

| Compound Name | Boiling Point (°C) | Density (g/cm³) | Solubility (Predicted) | Purity |

|---|---|---|---|---|

| This compound | N/A | N/A | Moderate in organic solvents | N/A |

| Piperidine-1-Carbaldehyde | 222 | 1.019 | Soluble in polar aprotic solvents | >97.0% |

| Piperidine | 106 | 0.862 | Miscible with water | >98.0% (GC) |

| N-[4-(Piperidine-4-carbonyl)-phenyl]-acetamide | N/A | N/A | Low aqueous solubility | 97% |

Key Observations :

- Boiling Points : Piperidine-1-carbaldehyde (222°C) has a higher boiling point than piperidine (106°C) due to stronger dipole interactions from the aldehyde group. The target compound’s boiling point is expected to exceed both due to increased molecular weight and polarity .

- Solubility : The target’s chloro and methyl groups may reduce aqueous solubility compared to piperidine but enhance compatibility with lipid membranes.

Key Observations :

- Hazards : Piperidine (CAS 110-89-4) is classified as a narcotic precursor (4-1-S-II), whereas piperidine-1-carbaldehyde (4-3-S-III) poses risks due to flammability and reactivity. The target compound’s hazards are likely similar to piperidine-1-carbaldehyde but may include additional toxicity from the chloro group .

- Applications : The deuterated analog (CAS 1219803-31-2) is specialized for isotopic studies, whereas the target compound’s substituted pyridine suggests broader utility in drug discovery.

Biological Activity

2-(6-Chloro-5-methylpyridin-3-yl)piperidine-1-carbaldehyde is a chemical compound characterized by its unique structure, which includes a chlorinated pyridine ring and a piperidine moiety. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities, including enzyme inhibition and receptor binding.

The molecular formula of this compound is C12H15ClN2O, with a molecular weight of 238.71 g/mol. Its structure can be represented using the following chemical identifiers:

| Property | Value |

|---|---|

| Molecular Formula | C12H15ClN2O |

| Molecular Weight | 238.71 g/mol |

| IUPAC Name | This compound |

| InChI | InChI=1S/C12H15ClN2O/c1-9-6-10(7-14-12(9)13)11-4-2-3-5-15(11)8-16/h6-8,11H,2-5H2,1H3 |

| SMILES | CC1=CC(=CN=C1Cl)C2CCCCN2C=O |

The biological activity of this compound is largely attributed to its ability to interact with specific biological targets. The chlorinated pyridine ring and the piperidine moiety are critical for its reactivity and biological effects. The compound may act as an inhibitor or modulator of specific enzymes or receptors involved in various biological pathways.

Enzyme Inhibition

Research indicates that this compound can be utilized in studies involving enzyme inhibition. For instance, it has been noted for its potential applications in modulating enzymes linked to metabolic pathways and disease processes. The presence of the piperidine ring enhances its interaction with enzyme active sites, potentially leading to effective inhibition.

Receptor Binding

The unique structure of this compound allows it to bind to various receptors, which can influence physiological responses. Studies have suggested that compounds with similar structures exhibit significant binding affinity to neurotransmitter receptors, contributing to their pharmacological profiles.

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

- Antiviral Activity : A study explored the antiviral properties of related compounds, indicating that modifications in the piperidine scaffold could enhance activity against viruses such as HSV and VSV .

- Enzyme Interaction Studies : Research focusing on enzyme inhibitors has shown that derivatives of this compound can effectively inhibit target enzymes involved in serotonin metabolism, which is crucial for treating disorders like carcinoid syndrome .

- Comparative Analysis : When compared to similar compounds such as 2-(6-Chloro-5-methylpyridin-3-yl)pyrrolidine and piperazine derivatives, the piperidine variant demonstrated distinct reactivity patterns and biological activities due to the structural differences that influence binding interactions.

Q & A

Q. What are the established synthetic routes for 2-(6-Chloro-5-methylpyridin-3-yl)piperidine-1-carbaldehyde, and what key reaction conditions influence yield?

Methodological Answer: The compound can be synthesized via multi-step reactions involving pyridine and piperidine intermediates. A common approach is the condensation of 6-chloro-5-methylpyridine-3-carbaldehyde with piperidine derivatives under catalytic conditions. Key factors include:

- Catalyst selection : Transition-metal catalysts (e.g., Pd or Cu) improve cross-coupling efficiency in pyridine functionalization .

- Solvent optimization : Polar aprotic solvents (e.g., DMF or DMSO) enhance reaction homogeneity and intermediate stability .

- Temperature control : Reactions often proceed at 80–120°C to balance kinetic activation and decomposition risks .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Methodological Answer: Structural validation requires a combination of spectroscopic and crystallographic techniques:

- NMR spectroscopy : H and C NMR identify characteristic peaks (e.g., aldehyde proton at ~9.8 ppm, pyridine ring protons at 7.5–8.5 ppm) .

- X-ray crystallography : Resolves stereochemistry and bond angles, as demonstrated in related pyridine-piperidine hybrids (e.g., 2-Amino-6-{[(6-chloropyridin-3-yl)methyl]amino}pyrimidine-4(3H)-one) .

- Mass spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H]+ ion matching theoretical mass) .

Q. What are the recommended handling and storage protocols for this compound?

Methodological Answer: Safety data indicate acute toxicity and skin/eye irritation risks . Recommended protocols:

- Handling : Use PPE (gloves, goggles), work in a fume hood, and avoid aerosol formation.

- Storage : Keep in sealed containers under inert gas (N or Ar) at –20°C to prevent aldehyde oxidation .

- Spill management : Absorb with sand/vermiculite and dispose as hazardous waste .

Q. How is purity assessed, and what analytical thresholds are acceptable for research use?

Methodological Answer:

- HPLC : Purity ≥95% (using C18 columns, acetonitrile/water mobile phase) .

- Melting point consistency : Compare experimental mp with literature values (e.g., deviations >2°C suggest impurities) .

- Elemental analysis : Carbon/nitrogen ratios within 0.3% of theoretical values .

Advanced Research Questions

Q. How can catalytic efficiency be optimized in the synthesis of this compound under varying solvent conditions?

Methodological Answer: Design a solvent screening matrix to evaluate:

- Dielectric constant effects : High-polarity solvents stabilize charged intermediates but may hinder aldehyde reactivity .

- Co-solvent systems : Mixing DCM with THF improves solubility of hydrophobic intermediates .

- Catalyst recycling : Immobilized catalysts (e.g., silica-supported Pd) reduce metal leaching and enable reuse .

Q. What strategies resolve contradictions between theoretical spectroscopic predictions and experimental data?

Methodological Answer:

- DFT calculations : Compare computed H NMR chemical shifts (using Gaussian/B3LYP) with experimental data to identify conformational discrepancies .

- Isotopic labeling : Use N-labeled analogs to verify piperidine nitrogen environments in complex spectra .

- Dynamic NMR : Analyze temperature-dependent peak splitting to assess rotational barriers in the piperidine ring .

Q. How should researchers design in vitro bioassays to evaluate the biological activity of this compound?

Methodological Answer:

- Antimicrobial assays : Follow protocols from hexahydroquinoline derivatives (Table 1), using Staphylococcus aureus and E. coli strains at 10–100 µM concentrations .

- Cytotoxicity screening : Use MTT assays on human cell lines (e.g., HEK293) with IC calculations .

- Targeted assays : Prioritize kinases or GPCRs based on structural similarity to known inhibitors (e.g., pyridine-based kinase inhibitors) .

Q. Table 1: Example Bioactivity Data from Analogous Compounds

| Derivative Structure | MIC (µg/mL) S. aureus | MIC (µg/mL) E. coli |

|---|---|---|

| R=Cl, R1=CH3 | 12.5 | 25.0 |

| R=NO2, R1=H | 6.25 | 12.5 |

| Adapted from antimicrobial studies in . |

Q. What experimental conditions affect the stability of this compound, and how can degradation be mitigated?

Methodological Answer:

- pH sensitivity : Aldehyde groups degrade under alkaline conditions (pH >9). Use buffered solutions (pH 6–7) during biological assays .

- Light exposure : Protect from UV light to prevent radical-mediated oxidation (observe increased carbonyl byproducts under light) .

- Thermal stability : Decomposition above 150°C releases CO and NO; use low-temperature storage and inert atmospheres .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.